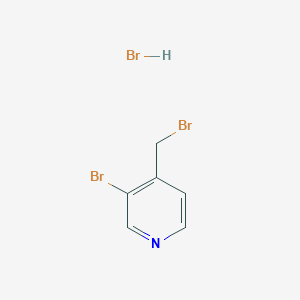

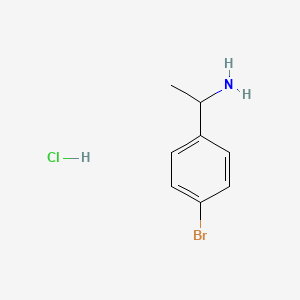

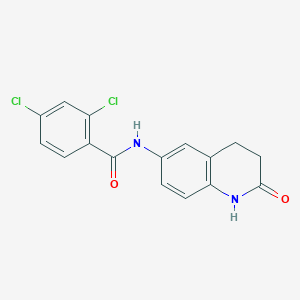

4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. The presence of a bromine atom and two methyl groups in the 4- and 5-positions, respectively, makes this compound particularly interesting for various chemical reactions and applications .

Aplicaciones Científicas De Investigación

4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new drugs targeting various diseases.

Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.

Mecanismo De Acción

Target of Action

4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound that has been found to have biological activity against various targets. It has been reported to have potential anti-tubercular activity against the Mycobacterium tuberculosis strain . It also showed potent antipromastigote activity against Leishmania aethiopica clinical isolate .

Mode of Action

For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It is known that pyrazole derivatives can inhibit adenosine triphosphate (atp) sensitive potassium channels in cardiac muscle, which is relevant for the treatment of cardiovascular diseases .

Pharmacokinetics

The compound’s solubility and other chemical properties suggest that it may have good bioavailability .

Result of Action

The result of the action of this compound can vary depending on the target and the biological context. For instance, it has been reported to have anti-tubercular activity and antipromastigote activity . These effects are likely due to the compound’s interaction with its targets and the subsequent changes in their function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C

Safety and Hazards

While specific safety and hazard information for 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is not available, it’s important to handle all chemicals with appropriate safety measures. Some similar compounds have been classified as hazardous, with potential skin and eye irritation and specific target organ toxicity .

Direcciones Futuras

Pyrazole derivatives, including 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine, continue to be a focus of research due to their diverse pharmacological effects and their use as scaffolds in the synthesis of bioactive chemicals . Future research may focus on developing new synthetic techniques, exploring additional biological activities, and finding new and improved applications .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine are largely unexplored. Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules, although specific interactions have yet to be identified.

Cellular Effects

Given the known properties of pyrazoles, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Given the structural characteristics of pyrazoles, it is possible that this compound could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3,5-dimethylpyrazole with ammonia or an amine under controlled conditions. This reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process usually includes steps such as bromination, methylation, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the bromine atom.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-1,3-dimethyl-1H-pyrazole: Similar structure but with different substitution patterns.

3,5-Dimethyl-1H-pyrazole: Lacks the bromine atom, leading to different reactivity and applications.

4-Bromo-1H-pyrazole: Similar but without the methyl groups, affecting its chemical properties.

Uniqueness

This uniqueness makes it a valuable compound for various synthetic and research purposes .

Propiedades

IUPAC Name |

4-bromo-1,5-dimethylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-4(6)5(7)8-9(3)2/h1-2H3,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQKPNJCYQBXDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2755262.png)

![(E)-2-iodo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2755266.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2755270.png)

![3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2755275.png)

![4-[(1R)-1-hydroxyethyl]phenol](/img/structure/B2755281.png)

![(2E)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide](/img/structure/B2755282.png)